molecular formula C18H23N5O3 B5575982 2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-oxo-3-piperidinyl)acetamide

2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-oxo-3-piperidinyl)acetamide

Cat. No.: B5575982
M. Wt: 357.4 g/mol
InChI Key: SWTJHSKQQRXYMX-UHFFFAOYSA-N
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Description

2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-oxo-3-piperidinyl)acetamide is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.18008961 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Biological Activity

Research on compounds with similar structural features to the one mentioned has been focused on enantioselective synthesis methods, illustrating their potential in creating piperidine, indolizidine, and quinolizidine alkaloids. These compounds are significant due to their applications in pharmaceuticals, showcasing a method to synthesize alkaloids like coniine and lupetidine, which have various biological activities (Amat et al., 2003).

Radiosynthesis for Metabolism Studies

Another study involved the radiosynthesis of herbicides and safeners, indicating a research interest in tracking the metabolism and mode of action of these compounds within biological systems. This highlights the application of related chemical entities in understanding the environmental and biological impact of such chemicals (Latli & Casida, 1995).

Pharmaceutical Salt Formation

The development of pharmaceutical salts and their use in compositions and therapies points to research into improving the bioavailability and therapeutic efficacy of chemical compounds. This type of research underscores the ongoing efforts to enhance the delivery and effectiveness of pharmaceutical agents (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Antimicrobial and Enzyme Inhibitory Activities

Compounds structurally related to the query have been synthesized and evaluated for their inhibitory potential against enzymes and microbes. This demonstrates the significance of such compounds in developing new therapeutic agents with potential applications in treating diseases or conditions associated with enzyme dysregulation or microbial infections (Virk et al., 2018).

Properties

IUPAC Name

2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]-N-(2-oxopiperidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-13-21-23(12-16(24)20-15-8-5-10-19-17(15)25)18(26)22(13)11-9-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTJHSKQQRXYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)NC3CCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.